4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde
Description
Crystallographic Analysis and Molecular Geometry
The molecular structure of 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde (C₁₁H₁₀N₄O) features a pyrimidine core substituted with amino groups at positions 4 and 6, a phenyl ring at position 2, and a carbaldehyde moiety at position 5. The planar pyrimidine ring facilitates conjugation between the nitrogen-rich heterocycle and the electron-withdrawing carbaldehyde group. The phenyl substituent introduces steric bulk and π-π stacking capabilities, which influence molecular packing in crystalline states.
While explicit crystallographic data (e.g., bond lengths, angles) for this compound remain unpublished, analogous pyrimidine derivatives exhibit bond lengths of ~1.33 Å for C=N bonds in the heterocycle and ~1.45 Å for C–N bonds in amino groups. The carbaldehyde’s carbonyl bond (C=O) likely adopts a length of ~1.22 Å, consistent with similar aldehydes. The dihedral angle between the phenyl ring and pyrimidine plane is expected to approximate 30–40°, balancing conjugation and steric repulsion.
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) simulations of related pyrimidine carbaldehydes reveal a highest occupied molecular orbital (HOMO) localized on the amino groups and pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the carbaldehyde and adjacent C=N bonds. This electronic distribution suggests nucleophilic reactivity at the amino sites and electrophilic character near the aldehyde.
The compound’s ionization potential, derived from HOMO energy levels of analogous structures, is approximately 8.2–8.5 eV, indicating moderate stability against oxidation. Natural bond orbital (NBO) analysis predicts strong hyperconjugation between the carbaldehyde’s lone pairs and the pyrimidine’s π-system, enhancing resonance stabilization.
Tautomeric Forms and Resonance Stabilization
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde exhibits tautomerism mediated by proton transfer between amino groups and the carbaldehyde oxygen. Two primary tautomers are proposed (Figure 1):
- Amino-aldehyde form : The canonical structure with –NH₂ groups at positions 4/6 and an intact –CHO group.
- Imino-enol form : Proton transfer from an amino group to the aldehyde oxygen, yielding a conjugated enol and imine functionality.
Resonance stabilization is amplified by delocalization of the aldehyde’s π-electrons into the pyrimidine ring, reducing electron density at the carbonyl carbon. This effect is quantified by a 15–20% elongation of the C=O bond in DFT-optimized structures compared to isolated aldehydes.
Comparative Analysis with Related Pyrimidine Carbaldehydes
The structural and electronic features of 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde are contextualized against three analogues (Table 1):
The phenyl group at C2 in the target compound confers greater lipophilicity (logP ≈ 1.8) compared to thienyl (logP ≈ 1.2) or unsubstituted derivatives. Additionally, the carbaldehyde’s electrophilicity (Mulliken charge: +0.35 e⁻) exceeds that of carbonitrile analogues (+0.28 e⁻), favoring nucleophilic addition reactions.
Properties
CAS No. |
37531-47-8 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4,6-diamino-2-phenylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H10N4O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15) |
InChI Key |
ZDICACNWCFOORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as benzyl cyanide, the pyrimidine ring can be constructed through a series of condensation reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.
Formylation: The aldehyde group can be introduced at the 5 position through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4,6-Diamino-2-phenylpyrimidine-5-carboxylic acid.
Reduction: 4,6-Diamino-2-phenylpyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde typically involves multi-step processes that may include condensation reactions of pyrimidine derivatives with aromatic aldehydes. A notable method involves the use of phosphorus pentoxide as a catalyst to facilitate the reaction between malononitrile and thiourea/urea, leading to various pyrimidine derivatives, including 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrimidines exhibit significant antimicrobial activity. 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde and its analogs have been evaluated for their antibacterial properties against various pathogens, including multidrug-resistant strains. Studies indicate that these compounds can inhibit bacterial growth effectively .
Anticancer Activity
Pyrimidine derivatives are known for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlight its efficacy against different cancer cell lines, suggesting a promising role in cancer therapy .
Antiviral Effects
The compound has also shown potential as an antiviral agent. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in viruses. This mechanism positions it as a candidate for developing treatments against viral infections such as HIV and hepatitis B .
Case Study: Antibacterial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of synthesized pyrimidine derivatives, including 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde. The results indicated a minimum inhibitory concentration (MIC) effective against strains like Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibacterial agent .
Case Study: Anticancer Research
In another study focused on cancer treatment, researchers synthesized various analogs of 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde and tested their effects on human cancer cell lines. The findings revealed that certain modifications to the chemical structure enhanced cytotoxicity against specific cancer types, indicating that structural optimization could lead to more effective anticancer drugs .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related pyrimidine derivatives, their substituents, and key properties:
Reactivity and Functional Group Analysis
- Aldehyde vs. Nitrile: The aldehyde in the target compound allows for nucleophilic additions (e.g., forming imines or hydrazones), whereas the nitrile in 4,6-diamino-2-phenylpyrimidine-5-carbonitrile supports reactions like hydrolysis to amides or carboxylic acids .
- Amino vs. Chloro Substituents: The amino groups in the target compound improve aqueous solubility and participation in hydrogen bonding, contrasting with the chloro-substituted analogues (e.g., 5305-40-8), which are more lipophilic and reactive in electrophilic substitutions .
- Phenyl vs.
Research Findings and Data
Physicochemical Properties
- Solubility: The amino groups in the target compound enhance water solubility compared to chloro- or methylthio-substituted analogues.
- Thermal Stability : Aldehyde-containing derivatives generally exhibit lower thermal stability than nitrile or methyl-substituted counterparts due to the reactive aldehyde group.
Biological Activity
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of properties that may be beneficial in treating various diseases, including malaria and cancer. This article reviews the biological activity of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis. The synthesis typically involves the reaction of substituted pyrimidines with aldehydes or other electrophiles under controlled conditions. For instance, studies have demonstrated the successful synthesis of related pyrimidine derivatives using microwave-assisted methods, which enhance yield and reduce reaction times .
Antimalarial Activity
One of the most significant biological activities associated with 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde is its inhibitory effect on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme critical for the survival of the malaria parasite. Molecular docking studies have shown that this compound binds effectively to PfDHFR, with binding affinities comparable to known inhibitors like pyrimethamine .
Table 1: Inhibitory Activity Against PfDHFR
| Compound | Ki (nM) | IC50 (μM) |
|---|---|---|
| 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde | 1.3 - 243 | 0.4 - 28 |
| Pyrimethamine | 2460 | 0.1 |
| Cycloguanil | 2470 | 0.05 |
These results indicate promising antimalarial potential, especially against both wild-type and mutant strains of the parasite.
Anti-inflammatory Activity
In addition to its antimalarial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of pyrimidines can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for related compounds have been reported as low as 0.04 μmol, suggesting that modifications to the pyrimidine structure could enhance anti-inflammatory activity .
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (μmol) |
|---|---|
| 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Other Pyrimidine Derivatives | 0.04 ± 0.09 |
Case Study: Inhibition of PfDHFR
A study conducted by researchers synthesized a series of analogues of 4,6-Diamino-2-phenylpyrimidine derivatives and evaluated their activity against PfDHFR. The findings indicated that while some analogues exhibited strong inhibitory effects in biochemical assays, their potency diminished in whole-cell assays due to altered pharmacokinetic properties . This highlights the importance of structural modifications in enhancing biological activity.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives derived from similar structures. The study employed carrageenan-induced paw edema models in rats to assess the efficacy of these compounds in reducing inflammation. Results showed significant reductions in edema compared to control groups, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine precursors and aldehyde-containing reagents. For example, describes a general procedure for synthesizing structurally related pyrimidine derivatives using imine formation and cyclization steps. To optimize yield, researchers should systematically vary parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., acetic acid for imine stabilization). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts . highlights the use of chemoselective displacement reactions (e.g., methylsulfinyl group replacement with amines) to introduce functional groups, which could be adapted for modifying the pyrimidine core .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the aldehyde proton (~9-10 ppm) and aromatic/amine protons. -NMR can resolve ambiguities in amino group environments.
- X-ray Crystallography : Single-crystal X-ray diffraction is ideal for confirming the planar pyrimidine ring and substituent orientations. references similar pyrimidine-5-carbaldehyde derivatives analyzed via crystallography to validate tautomeric forms .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing between aldehyde and hydrated forms.
Advanced Research Questions
Q. How does the aldehyde group in 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde influence its reactivity in nucleophilic addition or cyclization reactions?
- Methodological Answer : The aldehyde group acts as an electrophilic site for nucleophilic attacks, enabling applications in Schiff base formation or heterocyclic ring closures. For example, demonstrates that pyrimidine-5-carbaldehydes undergo cyclization with thiophene derivatives to form thieno[2,3-d]pyrimidines under basic conditions. Researchers should assess solvent effects (e.g., polar aprotic solvents enhance electrophilicity) and employ kinetic studies to compare reaction rates with analogous compounds lacking the aldehyde moiety . Computational tools (DFT) can model charge distribution to predict reactivity hotspots.
Q. What strategies address regioselectivity challenges during functionalization of the pyrimidine ring?
- Methodological Answer : Regioselective functionalization can be achieved via:
- Directed Metalation : Use directing groups (e.g., amino substituents) to guide lithiation or palladium-catalyzed cross-coupling at specific positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., aldehyde protection as acetals) to prioritize modifications at the 2- or 4-positions. describes methylsulfinyl group displacement with amines, a method adaptable for regioselective amination .
- Computational Screening : Molecular docking or DFT calculations can predict steric and electronic barriers to substitution, guiding experimental design.
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine-5-carbaldehyde derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assays for cytotoxicity with controlled incubation times).
- Metabolic Stability Tests : Evaluate compound degradation in physiological buffers (e.g., PBS at 37°C) to confirm active species. emphasizes cross-referencing results with prior literature and conducting dose-response analyses to validate potency thresholds .
Q. What computational methods are suitable for predicting the physicochemical properties and binding affinities of 4,6-diamino-2-phenylpyrimidine-5-carbaldehyde?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and protein-ligand interactions (e.g., with kinases or DNA targets) to identify binding modes.
- QSAR Modeling : Train models using datasets of pyrimidine derivatives to correlate substituent effects with bioactivity. ’s thermodynamic studies of related compounds provide foundational data for such models .
Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to investigate the compound’s potential in drug discovery pipelines?
- Methodological Answer :
- Fragment-Based Drug Design : Use the aldehyde group for covalent bonding with cysteine residues in target proteins.
- ADME Profiling : Assess solubility (via shake-flask method), permeability (Caco-2 cell assays), and metabolic stability (microsomal incubation). ’s synthesis of imidazolidine-dione derivatives illustrates scaffold diversification for optimizing pharmacokinetic properties .
Q. What experimental approaches can elucidate degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation products via LC-MS.
- Kinetic Analysis : Plot Arrhenius curves to extrapolate shelf-life under storage conditions. ’s thermodynamic analysis of pyrimidine derivatives provides a template for such studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
